molecular formula C4H7IO B2415026 (2S)-2-(Iodomethyl)oxetane CAS No. 2199141-03-0

(2S)-2-(Iodomethyl)oxetane

Cat. No.: B2415026
CAS No.: 2199141-03-0
M. Wt: 198.003
InChI Key: JVPHNTROOBLPKR-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Iodomethyl)oxetane is an organic compound characterized by an oxetane ring substituted with an iodomethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Iodomethyl)oxetane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of an oxetane ring, which can be achieved through cyclization reactions involving suitable precursors.

    Iodomethylation: The introduction of the iodomethyl group is carried out using reagents such as iodomethane (CH₃I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Implementing purification techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Iodomethyl)oxetane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl-substituted oxetane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further utilized in different applications.

Scientific Research Applications

(2S)-2-(Iodomethyl)oxetane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-(Iodomethyl)oxetane involves its interaction with molecular targets through its reactive iodomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, DNA alkylation, and disruption of cellular processes.

Comparison with Similar Compounds

    (2R)-2-(Iodomethyl)oxetane: The enantiomer of (2S)-2-(Iodomethyl)oxetane with similar chemical properties but different biological activities.

    (2S)-2-(Bromomethyl)oxetane: A bromine-substituted analog with different reactivity and applications.

    (2S)-2-(Chloromethyl)oxetane: A chlorine-substituted analog with distinct chemical behavior.

Properties

IUPAC Name

(2S)-2-(iodomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPHNTROOBLPKR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.